1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine is a chemical compound with the molecular formula C7H8F3NS and a molecular weight of 195.21 g/mol It is an aromatic amine featuring a thiophene ring substituted with a trifluoromethyl group and an ethanamine side chain
Preparation Methods
The synthesis of 1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-(trifluoromethyl)thiophene.
Suzuki-Miyaura Coupling: This step involves the coupling of 3-bromo-5-(trifluoromethyl)thiophene with an appropriate boronic acid derivative under palladium-catalyzed conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents, and suitable solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[5-(Trifluoromethyl)thiophen-3-yl]ethan-1-amine can be compared with other similar compounds, such as:
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine: This compound has a similar structure but differs in the position of the trifluoromethyl group on the thiophene ring.
1-[4-(Trifluoromethyl)phenyl]ethan-1-amine: This compound features a phenyl ring instead of a thiophene ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
1-[5-(trifluoromethyl)thiophen-3-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NS/c1-4(11)5-2-6(12-3-5)7(8,9)10/h2-4H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKOXNNWMJOSQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=C1)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.